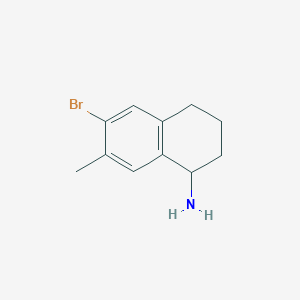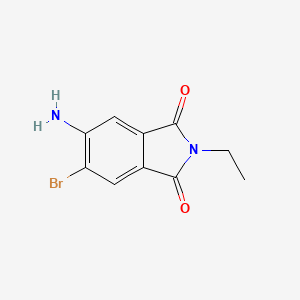![molecular formula C44H51N7O10S3 B12281068 2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate](/img/structure/B12281068.png)
2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including sulfonate, indolium, and tetrazine, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the indolium core through cyclization reactions.
- Introduction of the sulfonate groups via sulfonation reactions.
- Attachment of the penta-1,3-dienyl chain through conjugation reactions.
- Incorporation of the tetrazine moiety via nucleophilic substitution or coupling reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve:
- Use of catalysts to accelerate reaction rates.
- Implementation of purification techniques such as chromatography and recrystallization.
- Scale-up processes to produce the compound in large quantities.
Analyse Chemischer Reaktionen
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfonate groups may be susceptible to oxidation under certain conditions.
Reduction: The indolium core can be reduced to form different derivatives.
Substitution: The tetrazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce indole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules and potential as a fluorescent probe.
Medicine: Investigated for its therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of dyes, sensors, and other functional materials.
Wirkmechanismus
The mechanism by which this compound exerts its effects would involve interactions with specific molecular targets. For example:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indolium Derivatives: Compounds with similar indolium cores but different substituents.
Sulfonate-Containing Compounds: Molecules with sulfonate groups that exhibit similar reactivity.
Tetrazine Derivatives: Compounds with tetrazine moieties that share similar chemical properties.
Uniqueness
This compound’s uniqueness lies in its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C44H51N7O10S3 |
|---|---|
Molekulargewicht |
934.1 g/mol |
IUPAC-Name |
2-[(1E,3E,5E)-5-[3,3-dimethyl-5-sulfo-1-(3-sulfopropyl)indol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]indol-1-ium-5-sulfonate |
InChI |
InChI=1S/C44H51N7O10S3/c1-30-46-48-42(49-47-30)32-18-16-31(17-19-32)29-45-41(52)15-10-7-11-24-50-37-22-20-33(63(56,57)58)27-35(37)43(2,3)39(50)13-8-6-9-14-40-44(4,5)36-28-34(64(59,60)61)21-23-38(36)51(40)25-12-26-62(53,54)55/h6,8-9,13-14,16-23,27-28H,7,10-12,15,24-26,29H2,1-5H3,(H3-,45,52,53,54,55,56,57,58,59,60,61) |
InChI-Schlüssel |
ZXNMMOJPJIHIMB-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)/C=C/C=C/C=C/5\C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |
Kanonische SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCC[N+]3=C(C(C4=C3C=CC(=C4)S(=O)(=O)[O-])(C)C)C=CC=CC=C5C(C6=C(N5CCCS(=O)(=O)O)C=CC(=C6)S(=O)(=O)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9-methyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280991.png)
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 1-oxo-2-phenyl-, 1,1-dimethylethyl ester](/img/structure/B12281001.png)



![2-[[2-(2-Aminopropanoylamino)-3-methylbutanoyl]amino]-4-methylpentanoic acid](/img/structure/B12281038.png)


![(2-{[(1H-Indazol-5-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12281047.png)


![Sodium;4-[2-[(2,2-dichloroacetyl)amino]-1,3-dihydroxypropyl]benzenesulfonate](/img/structure/B12281064.png)

![disodium;[3-amino-1-hydroxy-1-[hydroxy(oxido)phosphoryl]propyl]-hydroxyphosphinate;dihydrate](/img/structure/B12281079.png)
